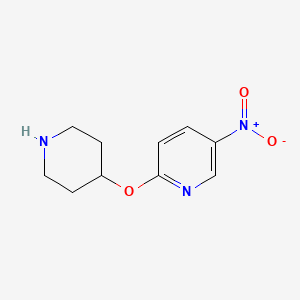

5-nitro-2-(4-piperidinyloxy)Pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDFIZFGOCWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-nitro-2-(piperidin-4-yloxy)pyridine: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of 5-nitro-2-(piperidin-4-yloxy)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's chemical properties, provides a detailed synthesis protocol, and explores its structural and biological context, grounded in established scientific principles.

Introduction: The Scientific Merit of a Privileged Scaffold

5-nitro-2-(piperidin-4-yloxy)pyridine belongs to a class of compounds built upon a pyridine core. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The structure of the title compound is unique, incorporating three key functional moieties, each contributing to its overall physicochemical and pharmacological profile:

-

The Pyridine Ring: An electron-deficient aromatic heterocycle that often serves as a bioisostere for a phenyl ring, offering a hydrogen bond acceptor at the nitrogen atom, which can be crucial for target binding.[3]

-

The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronics of the pyridine ring. The nitroaromatic moiety is a known "warhead" in certain classes of antimicrobial agents, and its presence is a key indicator of potential biological activity.[4][5]

-

The Piperidin-4-yloxy Linker: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to improve solubility, modulate lipophilicity, and provide a three-dimensional structure that can optimize interactions with biological targets.[6][7] The ether linkage connects this saturated heterocycle to the activated pyridine core.

This combination of structural features makes 5-nitro-2-(piperidin-4-yloxy)pyridine a valuable intermediate for further chemical elaboration and a candidate for biological screening, particularly in the search for novel therapeutic agents.[8]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties for 5-nitro-2-(piperidin-4-yloxy)pyridine and its common hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Chemical Name | 5-nitro-2-(piperidin-4-yloxy)pyridine | 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride | [8] |

| CAS Number | 916345-54-5 | 1185309-69-6 | [8] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | C₁₀H₁₄ClN₃O₃ | [8] |

| Molecular Weight | 223.23 g/mol | 259.69 g/mol | [8] |

| Appearance | Yellow Crystalline Solid (Predicted) | Yellow Crystalline Solid | [8] |

| Polar Surface Area (PSA) | 79.97 Ų | 79.97 Ų | [8] |

| logP (Predicted) | 1.8 - 2.8 | 2.77 | [8] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-nitro-2-(piperidin-4-yloxy)pyridine is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of heterocyclic chemistry.

Underlying Principle: The SₙAr Mechanism

The reaction's viability hinges on the electronic properties of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 5-position, para to the leaving group, is critical. It powerfully activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. A good leaving group, typically a halide like chlorine, at the 2-position is readily displaced by the incoming nucleophile.

The chosen nucleophile, piperidin-4-ol, uses its secondary alcohol oxygen to attack the electron-deficient C2 carbon of the pyridine ring. A non-nucleophilic base is required to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-nitro-2-(piperidin-4-yloxy)pyridine.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for analogous SₙAr reactions on activated halopyridines.[9]

Materials and Reagents:

-

2-chloro-5-nitropyridine (1.0 eq)

-

Piperidin-4-ol (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMF.

-

Base and Nucleophile Addition: Add piperidin-4-ol (1.1 eq). If using a milder base like K₂CO₃ (2.0 eq), add it directly to the mixture. If using a stronger base like NaH (1.2 eq, 60% dispersion in mineral oil), first cool the DMF solution of piperidin-4-ol to 0 °C and add the NaH portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide before adding the solution of 2-chloro-5-nitropyridine.

-

Causality Note: Using a strong base like NaH deprotonates the alcohol completely, creating a more potent nucleophile (the alkoxide) which can lead to faster reaction times and higher yields compared to K₂CO₃, which establishes an equilibrium.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% ethyl acetate in hexanes. The reaction is complete when the starting 2-chloro-5-nitropyridine spot is no longer visible.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Trustworthiness Note: The brine wash is a self-validating step; it helps to break up any emulsions and removes residual water from the organic layer, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 5-nitro-2-(piperidin-4-yloxy)pyridine.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. While specific experimental spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted based on the known properties of its constituent parts.[10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Pyridine Protons:

-

H-6 (δ ≈ 8.2-8.4 ppm, d): This proton is ortho to the nitro group and will be the most downfield aromatic signal, appearing as a doublet.

-

H-4 (δ ≈ 8.0-8.2 ppm, dd): This proton is ortho to the nitro group and meta to the ether linkage, appearing as a doublet of doublets.

-

H-3 (δ ≈ 6.8-7.0 ppm, d): This proton is ortho to the electron-donating ether linkage and will be the most upfield aromatic proton, appearing as a doublet.

-

-

Piperidine Protons:

-

-OCH- (δ ≈ 4.5-4.8 ppm, m): The proton on the carbon bearing the ether oxygen will be a multiplet.

-

-CH₂-N- (δ ≈ 2.8-3.2 ppm, m): The protons on the carbons adjacent to the nitrogen.

-

-CH₂- (δ ≈ 1.8-2.2 ppm, m): The other two sets of methylene protons on the piperidine ring.

-

-NH- (δ ≈ 1.5-2.5 ppm, broad s): The piperidine N-H proton signal can be broad and its chemical shift is concentration and solvent dependent.

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Pyridine Carbons: Expect 5 distinct signals in the aromatic region (δ ≈ 110-165 ppm). The carbon attached to the nitro group (C-5) and the carbon attached to the oxygen (C-2) will be significantly shifted.

-

Piperidine Carbons: Expect 3 distinct signals in the aliphatic region (δ ≈ 30-75 ppm), with the C-O carbon being the most downfield (δ ≈ 70-75 ppm).

Infrared (IR) Spectroscopy

-

N-O Stretch (NO₂): Strong, sharp, characteristic asymmetric and symmetric stretches around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.[12]

-

C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

N-H Stretch (Piperidine): A moderate, single peak around 3300-3400 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Biological Activity and Therapeutic Potential

The chemical architecture of 5-nitro-2-(piperidin-4-yloxy)pyridine strongly suggests potential biological activity, particularly as an antimicrobial agent.

Known Activity

The hydrochloride salt of this compound is noted for its use in pharmaceutical research and has demonstrated potent antimicrobial activity against a variety of pathogens in preclinical studies.[8] This positions the molecule as a promising lead for the development of new anti-infective drugs.

Postulated Mechanism of Action

Many nitroaromatic compounds exert their antimicrobial effects through a mechanism involving reductive activation. This proposed pathway provides a testable hypothesis for future research.

Caption: Postulated reductive activation pathway for nitroaromatic antimicrobials.

In this model, the inert prodrug enters the bacterial cell. There, it is reduced by bacterial nitroreductase enzymes—enzymes often absent or less active in mammalian cells, providing a basis for selectivity. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage critical cellular components like DNA and proteins, leading to cell death.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-nitro-2-(piperidin-4-yloxy)pyridine is not widely available, safe handling procedures can be inferred from the known hazards of its precursors, 2-chloro-5-nitropyridine and piperidine derivatives.

-

Hazard Classification (Predicted): Based on related compounds, it should be treated as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

5-nitro-2-(piperidin-4-yloxy)pyridine is a synthetically accessible and biologically relevant molecule. Its structure, combining the activated nitropyridine core with the versatile piperidine scaffold, makes it a compelling subject for further investigation. The established synthesis via nucleophilic aromatic substitution provides a reliable route for its preparation, and its known antimicrobial properties offer a solid foundation for its exploration in drug discovery programs aimed at combating infectious diseases. This guide provides the necessary technical framework for researchers to confidently synthesize, characterize, and further investigate this promising compound.

References

-

Chemsrc. (2025). 5-NITRO-1-PIPERIDIN-4-YL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. Retrieved from [Link]

-

MDPI. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of action of 5-nitro-2'-deoxyuridine. Retrieved from [Link]

-

Mexican Chemical Society. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from [Link]

-

FAO AGRIS. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Retrieved from [Link]

-

PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. Retrieved from [Link]

-

Life and Science Publishing. (2022). (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Retrieved from [Link]

-

Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Journal of Advanced Scientific Research. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. kishida.co.jp [kishida.co.jp]

Properties of 5-nitro-2-(4-piperidinyloxy)Pyridine hydrochloride salt

Abstract This technical guide provides a comprehensive analysis of 5-nitro-2-(4-piperidinyloxy)pyridine hydrochloride , a critical heterocyclic building block in medicinal chemistry. It details the compound's physicochemical properties, validated synthesis pathways, analytical characterization, and its strategic utility in the development of GPR119 agonists and kinase inhibitors. Designed for drug discovery professionals, this document synthesizes experimental protocols with safety standards to facilitate the integration of this scaffold into high-throughput screening and lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound hydrochloride is a bifunctional scaffold featuring an electron-deficient pyridine ring linked to a piperidine moiety via an ether bond. The presence of the nitro group at the 5-position renders the pyridine ring highly susceptible to further nucleophilic attacks or reduction, while the piperidine nitrogen serves as a versatile handle for diversification.

Table 1: Key Chemical Data

| Property | Specification |

| Chemical Name | This compound hydrochloride |

| CAS Number | 1185309-69-6 (HCl Salt); 916345-54-5 (Free Base) |

| Molecular Formula | C₁₀H₁₄ClN₃O₃ |

| Molecular Weight | 259.69 g/mol |

| Appearance | Yellow to pale-orange crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, Ethanol |

| pKa (Calc.) | Piperidine N: ~9.5 (Basic); Pyridine N: < 2 (Weakly basic due to -NO₂) |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthesis & Manufacturing Protocol

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The high electrophilicity of 2-chloro-5-nitropyridine allows for efficient coupling with 4-hydroxypiperidine. To prevent side reactions (N-alkylation vs. O-alkylation), the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Methodology

-

Reagents:

-

Substrate A: 2-Chloro-5-nitropyridine (1.0 eq)

-

Substrate B: N-Boc-4-hydroxypiperidine (1.1 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

Solvent: Anhydrous THF or DMF

-

Deprotection Agent: 4M HCl in Dioxane[1]

-

-

Protocol:

-

Activation: Suspend NaH in anhydrous THF at 0°C under nitrogen. Dropwise add a solution of N-Boc-4-hydroxypiperidine in THF. Stir for 30 min to generate the alkoxide.

-

Coupling: Add 2-chloro-5-nitropyridine slowly to the reaction mixture. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of the chloride.

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄. Concentrate to yield the Boc-protected intermediate.

-

Deprotection & Salt Formation: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl/dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours until precipitation is complete.

-

Isolation: Filter the yellow precipitate, wash with diethyl ether to remove non-polar impurities, and dry under vacuum.

-

Synthesis Workflow Diagram

Figure 1: Validated synthetic route via S_NAr coupling and acid-mediated deprotection.

Analytical Characterization

To ensure the integrity of the salt form and the absence of the N-linked isomer (a common impurity if protection is skipped), the following analytical markers must be verified.

Table 2: Diagnostic Spectral Data

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.0–9.2 ppm (Broad s, 2H) | Ammonium protons (NH₂⁺), confirming HCl salt formation. |

| δ 9.05 ppm (d, 1H, J=2.5 Hz) | Pyridine H6 proton (deshielded by nitro group). | |

| δ 5.3–5.4 ppm (m, 1H) | Methine proton at piperidine C4 (alpha to ether oxygen). | |

| LC-MS (ESI+) | m/z 224.1 [M+H]⁺ | Mass of the free base cation. |

| IR Spectroscopy | 1340 & 1520 cm⁻¹ | Symmetric and asymmetric NO₂ stretches. |

Applications in Drug Discovery[2][6][7]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for G Protein-Coupled Receptors (GPCRs) and kinase inhibitors.

-

GPR119 Agonists: The piperidine ether linkage mimics the structural features of several metabolic disease candidates. The piperidine nitrogen allows for the attachment of carbamates or pyrimidines to optimize lipophilicity and potency.

-

"Warhead" Precursor: The 5-nitro group is rarely the final functionality. It serves as a masked aniline. Reduction (H₂/Pd-C or Fe/NH₄Cl) yields the corresponding 5-amino-2-(4-piperidinyloxy)pyridine , which is then coupled via amide bonds to form kinase inhibitors targeting the ATP-binding pocket.

Medicinal Chemistry Logic Flow

Figure 2: Strategic utilization of the scaffold in divergent synthesis campaigns.

Handling, Stability & Safety

-

Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

-

Safety Profile (GHS Classifications):

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.[2][4][5]

References

-

GuideChem. (n.d.). This compound hydrochloride Properties and Synthesis. Retrieved from

-

Google Patents. (2015). Piperidinylpyrazolopyridine derivative (US9150575B2). Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1185309-69-6. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Hydrochloride Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Abstract & Scope

This application note details the optimized protocol for synthesizing 1-(5-nitropyridin-2-yl)piperidin-4-ol , a critical intermediate in the development of G-protein coupled receptor (GPCR) agonists and kinase inhibitors.

The reaction utilizes a Nucleophilic Aromatic Substitution (

Scientific Foundation

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1] The strong electron-withdrawing nature of the nitro group (

-

Addition: The secondary amine of 4-hydroxypiperidine attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion.

-

Chemo-selectivity: The nitrogen atom in 4-hydroxypiperidine is significantly more nucleophilic than the hydroxyl oxygen. Under mild basic conditions (e.g.,

), N-arylation is exclusively favored over O-arylation, rendering hydroxyl protection unnecessary.

Mechanistic Visualization

The following diagram illustrates the transition from reactants to the Meisenheimer complex and finally to the product.

Figure 1: Step-wise mechanism of the

Experimental Design & Optimization

To ensure reproducibility, the following variables were optimized. The choice of base and solvent is critical to prevent side reactions (e.g., hydrolysis of the chloropyridine).

| Variable | Selected Condition | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent that dissolves both reactants well but allows the inorganic base to remain suspended, creating a heterogeneous surface for HCl scavenging. DMF is a viable alternative but harder to remove. |

| Base | Potassium Carbonate ( | Mild inorganic base. Strong enough to neutralize the HCl generated but weak enough to prevent deprotonation of the 4-hydroxyl group (pKa ~16), preventing O-arylation. |

| Stoichiometry | 1.0 : 1.1 : 2.0 | (Electrophile : Nucleophile : Base). Slight excess of amine ensures complete consumption of the chlorinated starting material. |

| Temperature | 80°C (Reflux) | The nitro group activates the ring sufficiently that reaction occurs at RT, but reflux ensures completion in < 3 hours. |

Detailed Protocol

Reagents & Equipment

-

Reactant A: 5-Nitro-2-chloropyridine (MW: 158.54 g/mol )

-

Reactant B: 4-Hydroxypiperidine (MW: 101.15 g/mol )

-

Base: Potassium Carbonate (

), anhydrous, powder -

Solvent: Acetonitrile (HPLC Grade)

-

Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath.

Step-by-Step Procedure

-

Preparation:

-

Weigh 1.58 g (10 mmol) of 5-nitro-2-chloropyridine and transfer to a 100 mL round-bottom flask.

-

Add 1.11 g (11 mmol) of 4-hydroxypiperidine.

-

Add 2.76 g (20 mmol) of

. -

Add 30 mL of Acetonitrile.

-

-

Reaction:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 80°C with vigorous stirring.

-

Observation: The suspension will likely turn bright yellow/orange, characteristic of nitro-pyridine adducts.

-

Monitor by TLC (50% EtOAc in Hexanes) or LCMS. Reaction is typically complete within 2–3 hours .

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water .

-

Stir for 15 minutes. The product should precipitate as a yellow solid.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (

mL) to remove residual base and salts. -

Dry the solid in a vacuum oven at 45°C overnight.

-

-

Alternative Workup (Extraction - if oil forms):

-

If the product does not precipitate, remove Acetonitrile under reduced pressure.

-

Resuspend residue in EtOAc (50 mL) and Water (50 mL).

-

Separate layers; extract aqueous layer with EtOAc (

mL). -

Combine organics, dry over

, filter, and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Analytics

Expected Data

-

Appearance: Yellow to pale orange solid.

-

Yield: >90% (Typical).[2]

-

Purity: >95% by HPLC (254 nm).

NMR Characterization ( NMR, 400 MHz, DMSO- )

The following shifts are diagnostic for the structure. Note the shielding of the pyridine C3 proton due to the electron-donating amine.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyridine C6 | 9.02 | d ( | 1H | Aromatic (Ortho to Nitro) |

| Pyridine C4 | 8.21 | dd ( | 1H | Aromatic |

| Pyridine C3 | 6.95 | d ( | 1H | Aromatic (Ortho to Amine) |

| OH | 4.75 | d ( | 1H | Hydroxyl (Exchangeable) |

| Piperidine N-CH | 4.05 - 4.15 | m | 2H | |

| Piperidine CH-O | 3.75 - 3.85 | m | 1H | Methine |

| Piperidine N-CH | 3.30 - 3.40 | m | 2H | |

| Piperidine C-CH | 1.75 - 1.85 | m | 2H | |

| Piperidine C-CH | 1.35 - 1.45 | m | 2H |

Troubleshooting Guide

-

Issue: Low Yield / Oily Product.

-

Cause: Incomplete precipitation or presence of residual solvent.

-

Solution: Use the extraction workup method.[3] Recrystallize from Ethanol/Water if necessary.

-

-

Issue: O-alkylation observed (rare).

-

Cause: Reaction temperature too high (>100°C) or base too strong (e.g., NaH used).

-

Solution: Strictly adhere to

and keep temp < 90°C.

-

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link -

Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Pyridines). Link

-

Specific Protocol Adaptation: Derived from standard protocols for "1-(5-nitropyridin-2-yl)piperazine" synthesis found in: World Intellectual Property Organization Patent WO2008076707. (See Example 1 for analogous conditions). Link

-

Spectral Data Verification: Comparison with data for 1-(5-nitropyridin-2-yl)piperidin-4-amine derivatives in: Journal of Medicinal Chemistry, 2005, 48(19), 5966–5979. Link

Sources

Application Note: 5-Nitro-2-(4-piperidinyloxy)Pyridine as a High-Value Pharmaceutical Intermediate

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-nitro-2-(4-piperidinyloxy)pyridine (CAS: 916345-54-5), a versatile "privileged scaffold" in the synthesis of GPR119 agonists, kinase inhibitors, and other bioactive heterocycles.

Executive Summary & Chemical Profile

This compound represents a critical bifunctional building block. Its structural uniqueness lies in the ether linkage connecting an electron-deficient nitropyridine ring to a nucleophilic piperidine moiety. This "Push-Pull" architecture allows for divergent synthetic pathways:

-

The Piperidine Nitrogen (Secondary Amine): A highly reactive nucleophile ready for SN2 alkylation, reductive amination, or amide coupling.

-

The Nitro Group: A "masked" aniline. Upon reduction, it provides an amino handle for urea formation or cross-coupling, essential for kinase hinge-binding motifs.

Chemical Specifications

| Property | Specification |

| CAS Number | 916345-54-5 |

| IUPAC Name | 5-nitro-2-(piperidin-4-yloxy)pyridine |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |

| pKa (Piperidine NH) | ~10.8 (Calculated) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Strategic Application Workflows

The utility of this intermediate is best visualized through two primary synthetic "Pathways."

Diagram 1: Divergent Synthetic Utility

Caption: Divergent synthesis pathways. Path A retains the nitro group for later modification, while Path B accesses the aniline for core scaffold construction.

Detailed Experimental Protocols

Protocol A: N-Functionalization (Synthesis of GPR119 Agonist Precursors)

Context: This reaction targets the secondary amine of the piperidine ring. It is the standard first step in synthesizing GPR119 agonists (e.g., analogs of GSK-1292263 or APD597), where the piperidine nitrogen is linked to a carbamate or a heteroaryl group.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl halide (e.g., tert-butyl bromoacetate) or Chloroformate (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv)

-

Solvent: DMF (anhydrous) or DCM

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with This compound (1.0 g, 4.48 mmol).

-

Solvation: Add anhydrous DMF (10 mL). Stir until fully dissolved. Note: The solution will be yellow.

-

Base Addition: Add K₂CO₃ (1.55 g, 11.2 mmol) in one portion. The suspension may thicken.

-

Electrophile Addition: Cool the mixture to 0°C (ice bath). Dropwise add the electrophile (e.g., Ethyl chloroformate or a benzyl halide) (4.9 mmol) over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the secondary amine peak (M+H 224).

-

-

Work-up: Pour the reaction mixture into ice-water (100 mL).

-

If solid precipitates: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Typically 85–95%.

Protocol B: Nitro Reduction (Preparation of the Aniline "Warhead")

Context: Reducing the nitro group to an aniline allows for the formation of ureas or amides, common in kinase inhibitors. Critical Warning: The resulting aniline (5-amino-2-(4-piperidinyloxy)pyridine) is oxidation-sensitive. It should be used immediately in the next step or stored under argon at -20°C.

Reagents:

-

Substrate: N-protected or N-substituted this compound (from Protocol A). Note: Reducing the free secondary amine substrate is possible but can lead to side reactions or catalyst poisoning.

-

Catalyst: 10% Pd/C (50% water wet, 10 wt% loading).

-

Hydrogen Source: H₂ balloon or Ammonium Formate.

-

Solvent: Methanol/THF (1:1).

Step-by-Step Methodology:

-

Inerting: Flush a 3-neck flask with Nitrogen. Add the nitro-substrate (1.0 equiv) and dissolve in MeOH/THF (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric. Keep wet.

-

Hydrogenation: Purge the system with Hydrogen gas (balloon pressure) three times. Stir vigorously at RT for 2–6 hours.

-

Monitoring: Check LC-MS for the conversion of Nitro (M+H) to Amine (M+H - 30 + 2 = M-28 shift).

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

-

Expert Tip: Do not heat excessively.[3] If the product turns dark brown/black, oxidative degradation is occurring.

-

-

Next Step: Immediately redissolve in DCM for the subsequent coupling reaction (e.g., reaction with an isocyanate).

Troubleshooting & Expert Insights

Diagram 2: Troubleshooting Logic

Caption: Decision tree for troubleshooting common synthetic hurdles with this intermediate.

Key Considerations:

-

Regioselectivity: The ether oxygen at position 2 activates the pyridine ring but also makes the piperidine N the dominant nucleophile. You do not need to worry about the pyridine nitrogen reacting unless you use extremely harsh alkylating conditions (e.g., Methyl Iodide in neat conditions).

-

Solubility: The nitro-intermediate can be poorly soluble in non-polar solvents. If precipitation occurs during N-alkylation, switch to DMSO or add a phase transfer catalyst (TBAF).

-

Safety (Nitro Compounds): While this specific compound is generally stable, all nitro-aromatics possess high energy. Avoid heating dry solids >100°C.

References

-

Lide Pharmaceuticals. this compound Product Specifications and CAS Verification. Retrieved from

-

Matrix Scientific. Safety Data and Physical Properties of this compound. Retrieved from

-

Buzard, D. J., et al. (2014). Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists.[4] Bioorganic & Medicinal Chemistry Letters, 24(17), 4332-4335.[4] (Demonstrates the utility of piperidine-pyridine ether scaffolds in GPR119 drug discovery).

-

Yang, Z., et al. (2016). Synthesis of GPR119 Agonist GSK-1292263.[5] Chinese Journal of Pharmaceuticals.[5] (Details the synthetic coupling conditions for similar piperidine-pyridine ether intermediates). [5]

-

BenchChem. General Protocols for Nitro-Pyridine Reduction and Piperidine Functionalization. Retrieved from

Sources

- 1. CAS 2564-83-2: Tempo | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.916345-54-5 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

Application Note: Storage & Stability Protocols for 5-nitro-2-(4-piperidinyloxy)Pyridine Libraries

Abstract

The integrity of small molecule libraries is the bedrock of reproducible high-throughput screening (HTS) and medicinal chemistry campaigns. This guide details the storage, handling, and quality control protocols for 5-nitro-2-(4-piperidinyloxy)Pyridine (CAS 916345-54-5) and its structural analogs. Due to the presence of a secondary amine (piperidine), an electron-deficient pyridine ring, and a photoreactive nitro group, this scaffold presents specific stability challenges—namely oxidative degradation, carbamate formation, and photolysis. This document provides a self-validating workflow to maximize compound longevity in both solid and solution states.

Part 1: Chemical Vulnerability Profile

To design an effective storage protocol, one must first understand the molecular "pain points" of the compound. This compound is not a static entity; it is a reactive building block with three distinct vectors for degradation.

The Piperidine Ring (Secondary Amine)

-

Risk: Oxidation and Carbamylation.

-

Mechanism: Secondary amines are nucleophilic. Upon exposure to atmospheric CO₂, they react to form carbamates (reversible but alters solubility/potency). In the presence of reactive oxygen species (ROS) or peroxides found in low-grade DMSO, they can undergo N-oxidation.

-

Mitigation: Storage under inert atmosphere (Argon/Nitrogen) is non-negotiable for long-term stability.

The Nitro Group (-NO₂)

-

Risk: Photodecomposition.

-

Mechanism: Nitro-aromatics are susceptible to photoreduction or radical formation upon exposure to UV/VIS light (specifically <400 nm).

-

Mitigation: Amber glass vials or opaque storage microplates are required.

The Ether Linkage & Pyridine Core

-

Risk: Hydrolysis (Low) and Precipitation (High).

-

Mechanism: While the ether linkage is chemically robust, the lipophilicity of the core requires organic solvents (DMSO). DMSO is highly hygroscopic; absorbed water reduces solubility, causing the compound to "crash out" (precipitate) during freeze-thaw cycles.[1]

-

Mitigation: Strict control of DMSO water content (<0.2%).

Part 2: Experimental Protocols

Protocol A: Solid State Storage (Master Stocks)

Objective: Maintain >98% purity for >2 years.

-

Container Selection: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene liners which can leach plasticizers.

-

Atmosphere: Purge headspace with Argon gas (heavier than air, providing a better blanket than Nitrogen) before sealing.

-

Temperature: Store at -20°C .

-

Note: -80°C is unnecessary for the solid state and increases the risk of moisture condensation upon retrieval.

-

-

Desiccation: Place vials inside a secondary container (desiccator cabinet or sealed box) with active silica gel or molecular sieves.

Protocol B: Preparation of DMSO Library Solutions

Objective: Create 10 mM stock solutions free of water and peroxides.

Reagents:

-

DMSO: Anhydrous, ≥99.9%, stored under inert gas. (Avoid "molecular biology grade" if it hasn't been stored properly; use "Sure/Seal" or equivalent anhydrous grade).

Workflow:

-

Equilibration: Allow the solid compound vial to warm to room temperature (RT) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

-

-

Weighing: Weigh the compound rapidly into a tared amber vial.

-

Dissolution: Add the calculated volume of Anhydrous DMSO to achieve 10 mM.

-

Critical Step: Vortex immediately. If sonication is required, use a water bath <30°C to prevent thermal degradation of the nitro group.

-

-

Filtration (Optional but Recommended): If the library is for HTS, filter through a 0.2 µm PTFE (hydrophobic) filter to remove insoluble particulates that clog liquid handlers.

Protocol C: Solution Storage & Freeze-Thaw Management

The "Golden Rule" of DMSO Storage:

-

Short Term (<1 Month): 4°C, dark, sealed.

-

Long Term (>1 Month): -20°C or -80°C.

-

Plate Material: Polypropylene (PP) or Cyclic Olefin Copolymer (COC) .

-

Warning: NEVER use Polystyrene (PS) plates for DMSO storage. DMSO dissolves PS, leaching monomers into your sample.

-

The Freeze-Thaw Cycle Protocol: Repeated freezing and thawing causes water condensation and precipitation.

-

Thawing: Thaw plates at RT or 25°C. Do not heat >37°C.

-

Homogenization: Vortex or shake (500 rpm) for 5 mins to redissolve any micro-precipitates.

-

Centrifugation: Spin at 1000 x g for 1 min to remove droplets from seals.

-

Sealing: Use heat-seals (aluminum foil backed) rather than adhesive caps or silicone mats for long-term storage to prevent evaporation and cross-contamination.

Part 3: Visualization of Library Lifecycle

The following diagram illustrates the logical flow of compound management to prevent degradation.

Figure 1: Lifecycle of a this compound library sample, highlighting critical control points (solid colors) and potential degradation traps (dotted lines).

Part 4: Quality Control (QC) Specifications

Trust but verify. A library is only as good as its last QC check.

Recommended QC Frequency

-

New Batch: 100% QC (LC-MS + 1H NMR).

-

Annual Audit: Random sampling of 5-10% of the library.

-

Post-Recovery: If a plate has been accessed >5 times, run QC on a random well.

Analytical Method (LC-MS)

To detect the specific degradation products (N-oxide or hydrolysis), use the following generic conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Detection | UV (254 nm) and MS (ESI+, Scan 100-600 m/z) |

| Pass Criteria | Purity > 90% (Area under curve); Identity confirmed by [M+H]+ |

Troubleshooting Data:

-

Mass Shift +16: Indicates N-Oxidation (Piperidine Nitrogen).

-

Mass Shift +44: Indicates Carbamate formation (Reaction with CO₂).

-

Precipitate in Well: Indicates moisture uptake >5% in DMSO.

References

-

Compound Management Best Practices: Matson, S. L., et al. (2009).[2][3] "Best practices in compound management for preserving compound integrity and accurately providing samples for assays."[2][3] Journal of Biomolecular Screening, 14(5), 476-484.[3]

-

Stability of Compounds in DMSO: Engeloch, C., et al. (2008).[2][4] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[2][4]

-

Degradation of Piperidine Derivatives: Nielsen, O. J., et al. (2012). "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine." The Journal of Physical Chemistry A, 116(24), 6088–6098.

-

Handling of Pyridine Derivatives: Apollo Scientific. (2023).[5] "Safety Data Sheet: Pyridine Derivatives and Storage." (General SDS Repository)

-

Chemical Library Management Guidelines: Broad Institute of MIT and Harvard. "Compound Management Platform."

Sources

- 1. spod-technology.com [spod-technology.com]

- 2. researchgate.net [researchgate.net]

- 3. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes & Protocols: The Strategic Utility of 5-nitro-2-(4-piperidinyloxy)Pyridine in Medicinal Chemistry

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. Medicinal chemists rely on a toolkit of versatile building blocks—molecular scaffolds that provide a reliable foundation for constructing diverse compound libraries. 5-nitro-2-(4-piperidinyloxy)pyridine is one such strategic building block. Its structure is a deliberate convergence of three key pharmacophoric and synthetic elements: a nitropyridine core, a flexible ether linkage, and a saturated piperidine ring.

This guide provides an in-depth exploration of this compound, detailing its applications, key synthetic transformations, and the underlying chemical principles that make it a valuable asset for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and explanatory, focusing not just on the "how" but the "why" of each experimental step.

Physicochemical Properties and Data

A clear understanding of a building block's fundamental properties is the starting point for its effective use.

| Property | Value | Reference |

| CAS Number | 916345-54-5 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [1] |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Typically a yellow to orange solid | [2] |

| Storage | 2-8 °C, under inert atmosphere, protected from light | [1] |

| Purity | ≥99% (typical) | [1] |

| Hazard Statement | Irritant |

Core Rationale in Medicinal Chemistry

The utility of this compound stems from the distinct roles played by its constituent parts. The combination of these fragments creates a scaffold ripe for elaboration into potent and selective therapeutic agents.

The Nitropyridine Core: A Dual-Function Motif

The 5-nitropyridine moiety serves two critical functions:

-

Electronic Activation for Synthesis: The nitro group is a powerful electron-withdrawing group. Its presence at the 5-position of the pyridine ring strongly activates the 2-position for nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of the building block's synthesis and its subsequent reactions where the piperidinyloxy group might be introduced.

-

A Latent Amino Group: The nitro group is, fundamentally, a synthetic precursor to an amine. This transformation is one of the most reliable and widely used reactions in medicinal chemistry. The resulting aniline derivative is a key nucleophile, opening up a vast chemical space for further modification via amide bond formation, sulfonylation, reductive amination, and urea formation, enabling the exploration of structure-activity relationships (SAR).

The Piperidine Ring: A "Privileged" Scaffold

The piperidine heterocycle is one of the most ubiquitous scaffolds in approved drugs, and for good reason.[3] Its inclusion in a molecule can profoundly and beneficially influence physicochemical properties:

-

Solubility and Lipophilicity: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can significantly enhance aqueous solubility—a critical parameter for drug absorption and distribution.

-

Metabolic Stability: As a saturated heterocycle, it often provides greater metabolic stability compared to more labile aromatic systems.

-

Vectorial Exit Point: The piperidine ring provides a three-dimensional exit vector from the core, allowing chemists to probe different regions of a biological target's binding pocket. The secondary amine (after deprotection, if applicable) or the ring carbons can be functionalized to fine-tune potency and selectivity.

The Ether Linkage: A Flexible Spacer

The ether linkage connecting the pyridine and piperidine rings is not merely a passive connector. It provides rotational flexibility, allowing the two ring systems to adopt optimal conformations for binding to a biological target. This flexibility can be crucial for achieving high-affinity interactions.

Key Synthetic Protocols & Experimental Logic

The true value of a building block is realized through its synthetic utility. The following protocols detail the synthesis of the title compound and its most critical subsequent transformation—the reduction of the nitro group.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a standard method for coupling 2-chloro-5-nitropyridine with a protected 4-hydroxypiperidine. The use of a protecting group (e.g., Boc) on the piperidine nitrogen is crucial to prevent N-arylation, which can be a competing side reaction.

Caption: SNAr synthesis of the protected building block.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per mmol of limiting reagent).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of the piperidine, forming a potent alkoxide nucleophile. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful, slow addition at reduced temperature.

-

-

Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the sodium alkoxide.

-

Substrate Addition: Add 2-chloro-5-nitropyridine (1.1 eq) to the reaction mixture.

-

Causality Note: The electron-withdrawing nitro group makes the C2 position of the pyridine ring highly electron-deficient and thus susceptible to attack by the alkoxide nucleophile, displacing the chloride leaving group.

-

-

Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 2-4 hours).

-

Work-up: Cool the mixture to room temperature and carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc protected product.

-

Deprotection (if required): The Boc group can be easily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final title compound.

Protocol 2: Reduction of the Nitro Group to Form a Key Amine Intermediate

The conversion of the nitro group to an amine is arguably the most valuable transformation of this building block. This protocol uses iron powder in acidic medium, a classic, reliable, and scalable method.

Caption: Workflow for derivatization via nitro reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Causality Note: Iron is a cheap and effective reducing agent for nitro groups in the presence of a mild proton source. Ammonium chloride acts as an electrolyte and maintains a slightly acidic pH to facilitate the reduction. Acetic acid is an alternative proton source.

-

-

Reaction & Monitoring: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor by TLC for the disappearance of the starting material (typically 1-3 hours).

-

Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with sodium bicarbonate (NaHCO₃) solution to deprotonate the product amine and transfer it to the organic layer. Separate the layers.

-

Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-amino-2-(4-piperidinyloxy)pyridine, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Safety Precautions

-

General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. Handle it under an inert atmosphere. Quench any residual NaH carefully and slowly.

-

Solvents: DMF is a high-boiling point solvent; ensure it is fully removed during work-up. Both DMF and DCM are potential health hazards; handle with care.

-

Acids: Handle strong acids like TFA with extreme caution in a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into a rich chemical space. By leveraging the predictable reactivity of the nitropyridine core and the favorable properties of the piperidine moiety, medicinal chemists can rapidly generate diverse libraries of novel compounds. The robust and scalable protocols for its synthesis and subsequent functionalization underscore its value in accelerating the drug discovery process, from initial hit identification to lead optimization.

References

-

LookChem. (n.d.). This compound CAS NO.916345-54-5. Retrieved from [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]

-

Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7195. Available at: [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

-

Al-Bogami, A. S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]

-

Staszewska-Krajewska, O., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1359. Available at: [Link]

Sources

Coupling reactions using 5-nitro-2-(4-piperidinyloxy)Pyridine scaffold

Application Note: Strategic Coupling Protocols for 5-Nitro-2-(4-piperidinyloxy)Pyridine

Executive Summary

The scaffold This compound (CAS: 916345-54-5 [free base], 1185309-69-6 [HCl]) is a privileged pharmacophore in medicinal chemistry, particularly in the development of GPR119 agonists for type 2 diabetes and metabolic disorders.[1] Its structural utility lies in its bifunctional nature:

-

The Piperidine Nitrogen (N1): A highly nucleophilic secondary amine serving as the primary "handle" for library generation via amidation or reductive amination.

-

The 5-Nitro Group: An electron-withdrawing "mask" that activates the pyridine ring and can be chemoselectively reduced to an aniline for secondary derivatization (e.g., urea/carbamate synthesis).[1]

This guide provides validated protocols for utilizing this scaffold, emphasizing yield maximization and chemoselectivity.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic utility of the this compound scaffold.[1][2]

Protocol A: Amide Coupling (Library Generation)

Context: The most common application of this scaffold is coupling with diverse carboxylic acids to form the "tail" region of GPR119 agonists.

Mechanism: The secondary piperidine amine attacks the activated ester of the carboxylic acid.

Critical Consideration: The 5-nitro group decreases the basicity of the pyridine nitrogen, but the piperidine nitrogen remains aliphatic and highly nucleophilic (

Materials

-

Scaffold: this compound HCl (1.0 equiv)

-

Acid: R-COOH (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for sterically demanding acids)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 equiv if using HCl salt)

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution may turn slightly yellow.

-

Addition: Add the this compound scaffold (1.0 equiv).

-

Basification: Immediately add the remaining DIPEA (1.5 - 2.5 equiv). Note: Ensure pH > 8 to liberate the free amine from the HCl salt.

-

Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold + Acid - 18).[1]

-

Workup:

-

Dilute with EtOAc (10x volume).

-

Wash with sat.

(2x), Water (1x), and Brine (1x). -

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Reductive Amination (Alkyl Linkers)[1]

Context: Used when a flexible alkyl linker is required instead of a rigid amide bond.

Scientific Integrity Check:

-

Why Sodium Triacetoxyborohydride (STAB)? It is a mild reducing agent that will selectively reduce the iminium ion formed by the piperidine and aldehyde without reducing the 5-nitro group on the pyridine ring. Stronger agents (like

) or catalytic hydrogenation must be avoided at this stage to preserve the nitro group.

Materials

-

Scaffold: this compound (Free base preferred)[1]

-

Aldehyde: R-CHO (1.2 equiv)[1]

-

Reductant:

(1.5 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology

-

Imine Formation: Dissolve the scaffold (1.0 equiv) and Aldehyde (1.2 equiv) in DCE. Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.

-

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT for 12–24 hours under nitrogen.

-

Quench: Quench with sat. aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3x).

-

Purification: The product is often a tertiary amine. Purification may require amine-functionalized silica or adding 1%

to the eluent to prevent streaking.

Protocol C: Nitro Group Reduction (The "Switch")

Context: After the piperidine handle has been coupled, the 5-nitro group can be reduced to a 5-amino group (aniline).[1] This is critical for synthesizing urea-linked GPR119 analogs.[1]

Method: Iron-mediated reduction is preferred over hydrogenation if the coupled "tail" contains halogens or alkenes sensitive to

Step-by-Step Methodology (Fe/NH4Cl)

-

Setup: Dissolve the nitro-intermediate (1.0 equiv) in EtOH:Water (4:1 ratio).

-

Reagents: Add Ammonium Chloride (

, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv). -

Reflux: Heat to 80°C for 2–4 hours. Monitoring: The yellow nitro compound will convert to a fluorescent/colorless amine.

-

Workup: Filter hot through Celite to remove iron sludge. Wash the Celite pad with hot MeOH. Concentrate the filtrate.

-

Isolation: Partition between EtOAc and water. The organic layer contains the 5-amino product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Incomplete salt neutralization.[1] | Ensure DIPEA is |

| Nitro Reduction (Unwanted) | Used | Switch to |

| Poor Solubility | Scaffold is polar/crystalline. | Use DMF or DMAc as solvent. Mild heating (40°C) can help dissolution before adding coupling agents. |

| O-Alkylation vs N-Alkylation | Competition (Rare). | The piperidine Nitrogen is significantly more nucleophilic than the ether oxygen or pyridine nitrogen. No protection needed. |

Visual Workflow: Amide Coupling Logic

Figure 2: Step-by-step logic for HATU-mediated amide coupling of the scaffold.

References

-

Ritter, K. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[4]Journal of Medicinal Chemistry , 52(15), 4581-4584.

-

Semple, G. et al. (2008). Discovery of the GPR119 agonist AR231453.Journal of Medicinal Chemistry , 51(17), 5172-5175.

-

Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Journal of Organic Chemistry , 61(11), 3849-3862.

-

Lide Pharmaceuticals. (n.d.).[5] this compound CAS 916345-54-5 Technical Data.[1][5]

Sources

- 1. Page loading... [guidechem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. "Synthesis of GPR119 Interacting Drugs for Treatment of Type II Diabete" by Tien M. Tran [scholarworks.utrgv.edu]

- 5. This compound, CasNo.916345-54-5 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-nitro-2-(4-piperidinyloxy)Pyridine by Recrystallization

Welcome to our dedicated technical support center for the purification of 5-nitro-2-(4-piperidinyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this key intermediate. We will delve into the underlying principles of the purification process, offering not just a protocol, but a framework for understanding and troubleshooting common experimental challenges.

The Critical Role of Purity

This compound is a vital building block in pharmaceutical synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Recrystallization is a powerful and widely used technique to purify solid organic compounds by leveraging differences in solubility.

Core Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized yet robust procedure. The optimal solvent and specific parameters may require some empirical determination based on the nature and quantity of impurities present in your crude material.

Step 1: Solvent Selection

The choice of solvent is the most critical step in a successful recrystallization. For pyridine derivatives, a range of solvents can be considered. A good starting point is to test the

Technical Support Center: Handling 5-nitro-2-(4-piperidinyloxy)Pyridine HCl

Guide Version: 1.0 | Last Updated: 2026-02-14

Introduction: Understanding the Challenge

5-nitro-2-(4-piperidinyloxy)Pyridine HCl is a valuable research compound; however, its utility is coupled with a significant handling challenge: hygroscopicity . As a hydrochloride salt, the molecule readily attracts and absorbs atmospheric moisture.[1][2] This seemingly simple property can introduce a cascade of experimental errors and product stability issues, from inaccurate weighing and poor solubility to chemical degradation.[3][4]

This guide is structured to provide direct, actionable solutions to the common problems encountered when handling this compound. Our goal is to equip you with the technical knowledge and practical workflows required to ensure the integrity of your material and the reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My balance reading is unstable and continuously increasing.

Root Cause Analysis: This is the most direct evidence of hygroscopicity in action. The compound is actively absorbing moisture from the air, causing its mass to increase in real-time on the analytical balance.[5] This phenomenon makes it nearly impossible to obtain an accurate, reproducible weight.

Solution Protocol:

-

Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere. Prepare all necessary tools (spatulas, weighing paper/vessels) in advance.[6]

-

Use an Enclosed Vessel: Instead of weighing onto open paper, use a tared, capped vial or flask.[5] This minimizes air exposure.

-

Employ "Weighing by Difference": This is the gold-standard technique for hygroscopic solids.[7]

-

Step A: Place the sealed stock bottle of the compound on the balance and record its initial mass (Mass 1).

-

Step B: Remove the bottle from the balance. Quickly transfer an approximate amount of the solid into your reaction vessel or a tared, capped vial.

-

Step C: Immediately reseal the stock bottle and place it back on the same balance. Record its new mass (Mass 2).

-

Step D: The exact mass transferred is the difference between the two measurements (Mass 1 - Mass 2).[7] This method never exposes the measured portion to the open atmosphere on the balance pan.

-

-

Controlled Environment (Optimal): If available, perform all weighing operations inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon) or in a balance room with a powerful dehumidifier.[8]

Issue 2: The solid has become clumpy, sticky, or appears "wet".

Root Cause Analysis: The compound has already absorbed a significant amount of atmospheric water. This moisture acts as a binding agent between particles, causing them to agglomerate.[3] In advanced stages, this can lead to deliquescence, where the solid dissolves in the absorbed water. This physical change compromises not only weighing accuracy but also chemical stability.[1][4]

Solution Protocol:

-

Assess the Severity: If clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a controlled environment (like a desiccator or glovebox) immediately before use.[6] Be aware that the material's weight is now compromised by an unknown water content.

-

Drying the Compound (Use with Caution):

-

Method: Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C). High temperatures should be avoided as they can cause decomposition.

-

Verification: The effectiveness of drying should be confirmed by techniques like Karl Fischer titration to quantify the remaining water content.

-

Caveat: This is a recovery procedure. It is always preferable to prevent moisture absorption in the first place. Repeated drying cycles can affect the material's crystalline structure and stability.

-

Issue 3: The compound is not dissolving completely in my solvent.

Root Cause Analysis: While this compound HCl is generally soluble in water and some organic solvents, significant moisture absorption can alter its dissolution profile.[9] The presence of excess water can change the polarity of the immediate microenvironment around the solid particles, potentially hindering interaction with a non-aqueous solvent. Furthermore, moisture-induced degradation can create less soluble impurities.

Solution Protocol:

-

Verify Solvent Purity: Ensure your solvent is anhydrous, as water contamination in the solvent can contribute to the problem.

-

Use Dried Compound: If you suspect moisture absorption is the cause, use a properly dried sample (as described in Issue 2) for your dissolution studies.

-

Consider a Stock Solution: For applications requiring high accuracy, a reliable method is to prepare a concentrated stock solution.

-

Step A: In a controlled environment, weigh a larger amount of the compound (e.g., 25 mg) using the "weighing by difference" method.[7]

-

Step B: Dissolve this in a precise volume of a suitable anhydrous solvent to create a stock solution of known concentration.

-

Step C: Use volumetric transfers (e.g., with a calibrated micropipette) to add the required amount of compound to your experiment. This bypasses the challenges of weighing small, hygroscopic quantities.[10]

-

Part 2: Frequently Asked Questions (FAQs)

-

Q1: What are the ideal storage conditions for this compound?

-

A1: To maintain its integrity, the compound must be stored in a tightly sealed container, protected from light and moisture.[11][12] The ideal environment is a desiccator containing an active desiccant (e.g., silica gel, Drierite) or a glove box with a controlled inert atmosphere.[13] See the table below for a summary.

-

-

Q2: How does moisture absorption affect the compound's stability?

-

A2: Absorbed water can act as a reactant or a catalyst for degradation pathways.[4] For hydrochloride salts, moisture can initiate hydrolysis or other reactions, leading to the formation of impurities and a decrease in the active compound's potency over time.[1] This compromises the shelf-life and can lead to inconsistent experimental results.

-

-

Q3: Can I just add extra compound to my reaction to compensate for the water weight?

-

A3: This is not recommended. The amount of absorbed water is unknown and highly variable, depending on ambient humidity and handling time.[14] Attempting to compensate will introduce significant and unpredictable errors in stoichiometry, leading to unreliable and irreproducible results.

-

-

Q4: My lab has high humidity. What is the single most important change I can make?

-

A4: Implement the "weighing by difference" technique immediately.[7] This procedural change costs nothing and will have the most significant impact on the accuracy of your measurements, even in a humid environment. Storing the main container inside a secondary container with desiccant is also a highly effective, low-cost measure.[13]

-

Part 3: Data & Workflow Visualizations

Table 1: Recommended Storage & Handling Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (as per supplier) | Avoids temperature fluctuations that can cause condensation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) or Dry Air | Prevents moisture contact and potential oxidative degradation.[8] |

| Humidity | As low as possible (<30% RH) | Minimizes the primary driver of hygroscopic water absorption.[15] |

| Primary Container | Tightly-sealed, amber glass vial | Protects from light and atmospheric moisture.[11][12] |

| Secondary Container | Desiccator or sealed bag with desiccant | Provides an additional barrier against ambient humidity during storage.[13] |

Diagram 1: Workflow for Accurate Weighing of Hygroscopic Compound

This workflow details the "Weighing by Difference" method, a critical procedure for ensuring accuracy.

Caption: Workflow for the "Weighing by Difference" technique.

Diagram 2: Troubleshooting Decision Tree for Handling Issues

This diagram provides a logical path to diagnose and solve common problems.

Caption: Decision tree for troubleshooting common handling issues.

References

-

GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved February 14, 2026, from [Link]

-

Al-Akayleh, F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

-

SciToons. (2017, September 7). Weighing by Difference. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved February 14, 2026, from [Link]

-

CritiTech. (n.d.). Pharmaceutical Spray Drying Services. Retrieved February 14, 2026, from [Link]

-

PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

BryAir. (2020, October 30). When moisture is torture…. [Link]

-

Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

-

MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

-

UHasselt Document Server. (n.d.). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. [Link]

-

Humiscope. (2021, October 25). Perfect Climate for Pharmaceutical Manufacturing. [Link]

-

ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. [Link]

-

Ntshangase, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

-

Atanacković, M., et al. (n.d.). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. PMC. [Link]

-

Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Pyridine hydrochloride. [Link]

-

LIDE PHARMACEUTICALS LTD. (n.d.). This compound CAS NO.916345-54-5. Retrieved February 14, 2026, from [Link]

-

MDPI. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmainfo.in [pharmainfo.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. genfollower.com [genfollower.com]

- 6. tutorchase.com [tutorchase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Page loading... [guidechem.com]